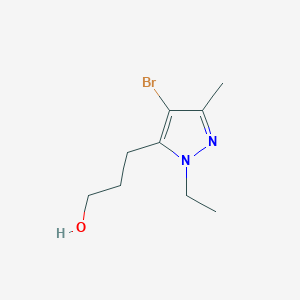

3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol

Beschreibung

Chemical Formula: C₉H₁₅BrN₂O

Molecular Weight: 247.13 g/mol

CAS Number: 1493500-28-9

Structure: The compound consists of a pyrazole ring substituted with a bromine atom at position 4, an ethyl group at position 1, a methyl group at position 3, and a propan-1-ol chain at position 5 (Figure 1). Its structural features make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and materials science .

Eigenschaften

Molekularformel |

C9H15BrN2O |

|---|---|

Molekulargewicht |

247.13 g/mol |

IUPAC-Name |

3-(4-bromo-2-ethyl-5-methylpyrazol-3-yl)propan-1-ol |

InChI |

InChI=1S/C9H15BrN2O/c1-3-12-8(5-4-6-13)9(10)7(2)11-12/h13H,3-6H2,1-2H3 |

InChI-Schlüssel |

OJIRXHAFVYULHD-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=C(C(=N1)C)Br)CCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

Propanol Side Chain Addition: The final step involves the addition of the propanol side chain, which can be achieved through nucleophilic substitution reactions using propanol derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the propanol side chain, to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the bromine atom or the pyrazole ring, leading to debromination or hydrogenation.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst

Substitution: Sodium azide (NaN₃), thiols (R-SH)

Major Products

Oxidation: Aldehydes, carboxylic acids

Reduction: Debrominated compounds, hydrogenated pyrazole derivatives

Substitution: Azides, thiol-substituted compounds

Wissenschaftliche Forschungsanwendungen

3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase by binding to the active site, preventing the breakdown of acetylcholine and thereby affecting neurotransmission.

Receptor Modulation: It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Oxidative Stress Reduction: The compound’s antioxidant properties can reduce oxidative stress by scavenging free radicals and reactive oxygen species.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Key Research Findings

- Substituent Effects : Bromine at position 4 in pyrazole derivatives enhances electrophilic aromatic substitution reactivity compared to fluorine or iodine analogues .

- Solubility: Propanol chains improve aqueous solubility, but trifluoromethyl or cyclopropyl groups counterbalance this by increasing hydrophobicity .

- Biological Activity : Imidazole derivatives exhibit stronger hydrogen-bonding interactions with biological targets compared to pyrazoles, impacting drug potency .

Biologische Aktivität

3-(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol is a compound that has garnered attention due to its potential biological activities. Pyrazole derivatives, including this compound, are known for their diverse pharmacological effects, which include anti-inflammatory, analgesic, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound based on available research findings.

- Molecular Formula : C₈H₁₃BrN₂O

- Molecular Weight : 247.136 g/mol

- CAS Number : 1493500-28-9

- Purity : 98%

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 3-(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol have been tested in various models:

| Compound | Model Used | Inhibition (%) | Reference |

|---|---|---|---|

| Derivative A | Carrageenan-induced edema | 75% | |

| Derivative B | Cotton pellet-induced granuloma | 61% |

These studies suggest that the pyrazole nucleus plays a crucial role in modulating inflammatory pathways, making it a promising scaffold for developing anti-inflammatory agents.

Analgesic Effects

The analgesic properties of pyrazole derivatives have also been explored. In vivo studies demonstrated that certain derivatives could alleviate pain effectively:

| Compound | Model Used | Efficacy (%) | Reference |

|---|---|---|---|

| Derivative C | Acetic acid-induced pain model | 70% | |

| Derivative D | Formalin test | 76% |

These findings indicate that modifications to the pyrazole structure can enhance analgesic efficacy.

Antimicrobial Activity

Antimicrobial testing has shown that pyrazole derivatives possess activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Derivative E | E. coli | 6.25 µg/mL | |

| Derivative F | Staphylococcus aureus | 40 µg/mL |

The ability of these compounds to inhibit bacterial growth underscores their potential as antimicrobial agents.

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study synthesized several pyrazole derivatives and evaluated their biological activities. Among these, one derivative showed remarkable anti-inflammatory and analgesic properties comparable to standard drugs like indomethacin and ibuprofen. The study highlighted the structure–activity relationship (SAR) that could guide future drug design efforts.

Case Study 2: Pyrazole in Cancer Therapy

Another investigation focused on the anticancer potential of pyrazole derivatives. Compounds were tested against various cancer cell lines, showing significant cytotoxic effects. The study concluded that the introduction of specific substituents on the pyrazole ring could enhance antitumor activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.